molecular formula C20H21N3 B1595492 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline CAS No. 39819-27-7

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline

Cat. No. B1595492
CAS RN: 39819-27-7
M. Wt: 303.4 g/mol
InChI Key: AYYGDHAILGUSIQ-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a quinoline-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The exact mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is not fully understood. It is believed to act on various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems, which are involved in the regulation of mood and behavior. It has also been shown to interact with various receptors, including the 5-HT2A, D2, and α1-adrenergic receptors.

Biochemical And Physiological Effects

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood and behavior. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. It also has a wide range of potential applications, making it a versatile compound for research. However, there are also limitations to its use in lab experiments. It has been shown to have potential toxicity, particularly at high doses, and its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders, particularly in the development of novel antidepressant and anxiolytic drugs. Another potential direction is to investigate its potential anticancer properties, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, particularly at higher doses.

Scientific Research Applications

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of various psychiatric disorders. It has also been studied for its potential anticancer properties, particularly in the treatment of breast cancer.

properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-7-19(8-3-1)23-14-12-22(13-15-23)16-18-11-10-17-6-4-5-9-20(17)21-18/h1-11H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGDHAILGUSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276207
Record name 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline

CAS RN

39819-27-7
Record name 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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